Ethyl 4-(2-methoxyethyl)-1-(thiolan-3-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 4-(2-methoxyethyl)-1-(thiolan-3-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a thiolan-3-yl group, a 2-methoxyethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-methoxyethyl)-1-(thiolan-3-yl)piperidine-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Thiolan-3-yl Group: The thiolan-3-yl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be added through an alkylation reaction using a suitable alkylating agent.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methoxyethyl)-1-(thiolan-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiolan-3-yl group using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, thiols, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(2-methoxyethyl)-1-(thiolan-3-yl)piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methoxyethyl)-1-(thiolan-3-yl)piperidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Ethyl 4-(2-methoxyethyl)-1-(thiolan-3-yl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-(2-hydroxyethyl)-1-(thiolan-3-yl)piperidine-4-carboxylate: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
Ethyl 4-(2-methoxyethyl)-1-(thiolan-3-yl)piperidine-3-carboxylate: Similar structure but with the carboxylate group at a different position on the piperidine ring.
Ethyl 4-(2-methoxyethyl)-1-(thiolan-2-yl)piperidine-4-carboxylate: Similar structure but with the thiolan group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-(2-methoxyethyl)-1-(thiolan-3-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3S/c1-3-19-14(17)15(7-10-18-2)5-8-16(9-6-15)13-4-11-20-12-13/h13H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLIVGPBIFLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCSC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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